molecular formula C11H15N B12425695 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4

Cat. No.: B12425695
M. Wt: 165.27 g/mol
InChI Key: ZRPYKXHZFPGPRZ-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the deuteration of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. The starting material, 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, can be synthesized through various methods, including the cyclization of N-methyl-1,2,3,4-tetrahydroisoquinoline with appropriate reagents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzazepine derivatives .

Scientific Research Applications

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, blocking the receptor’s activity and modulating neurotransmitter signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
  • 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
  • Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate

Uniqueness

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to its deuterium labeling, which can provide insights into metabolic pathways and improve the compound’s stability and bioavailability compared to its non-deuterated counterparts .

Properties

Molecular Formula

C11H15N

Molecular Weight

165.27 g/mol

IUPAC Name

4,4,5,5-tetradeuterio-1-methyl-2,3-dihydro-1H-3-benzazepine

InChI

InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/i6D2,7D2

InChI Key

ZRPYKXHZFPGPRZ-KXGHAPEVSA-N

Isomeric SMILES

[2H]C1(C2=CC=CC=C2C(CNC1([2H])[2H])C)[2H]

Canonical SMILES

CC1CNCCC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.